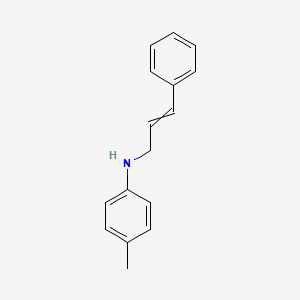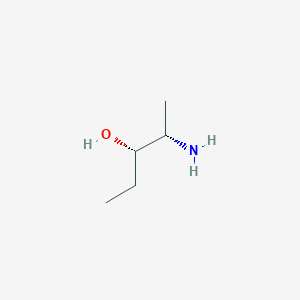
(2S,3S)-2-Aminopentan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Aminopentan-3-OL is a chiral amino alcohol with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its two stereogenic centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Aminopentan-3-OL typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing the enzyme, disrupting the cells to obtain the enzyme, and mixing the enzyme with the substrate and cofactors to carry out the reduction reaction .
Industrial Production Methods
For industrial production, the method described above can be scaled up due to its simplicity, high yield, and environmental friendliness. The use of biocatalysts like carbonyl reductase ensures a sustainable and efficient production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Aminopentan-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines .
Applications De Recherche Scientifique
(2S,3S)-2-Aminopentan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Aminopentan-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-Aminopentan-3-OL: An enantiomer of (2S,3S)-2-Aminopentan-3-OL with different stereochemistry.
(2S,3S)-2-Amino-3-methoxybutanoic acid: A structurally similar compound with a methoxy group instead of a hydroxyl group .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can lead to different biological activities and chemical reactivity compared to its enantiomers and other similar compounds .
Propriétés
Numéro CAS |
180187-00-2 |
|---|---|
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2S,3S)-2-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1 |
Clé InChI |
JPGZDACJIPHKML-WHFBIAKZSA-N |
SMILES isomérique |
CC[C@@H]([C@H](C)N)O |
SMILES canonique |
CCC(C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


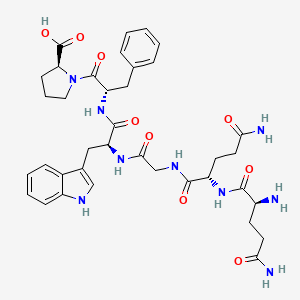
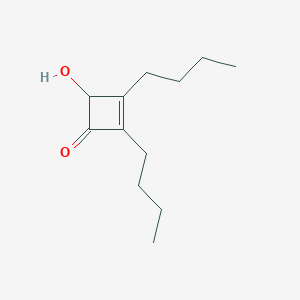
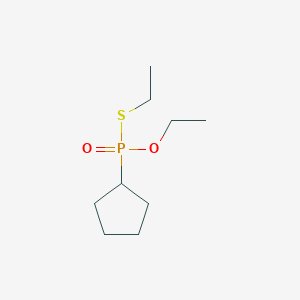
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
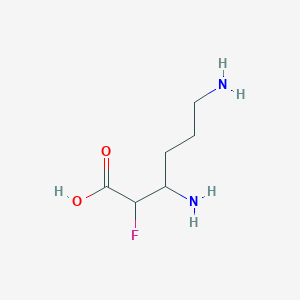
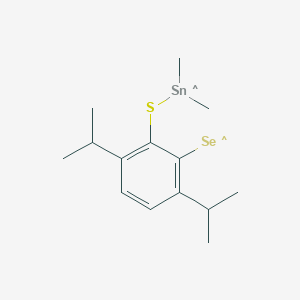
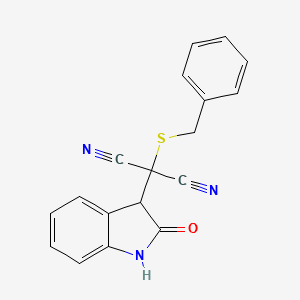
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
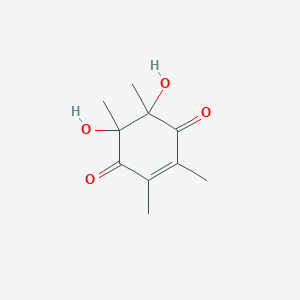
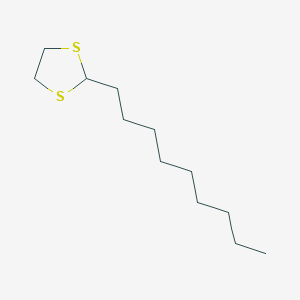
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
